N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
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Overview
Description
“N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7300^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide” is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorophenyl, and thia-triazatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as 4-chlorophenylamine and 4-fluorobenzaldehyde, followed by cyclization and acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
The compound could be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, the compound might be used in the production of advanced materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action for “N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
- N-(4-chlorophenyl)-2-[10-(4-methylphenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
- N-(4-bromophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2S/c22-13-3-7-15(8-4-13)25-17(29)9-28-21(30)27-11-24-18-16(10-31-19(18)20(27)26-28)12-1-5-14(23)6-2-12/h1-8,10-11H,9H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGUKIBPLQRAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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